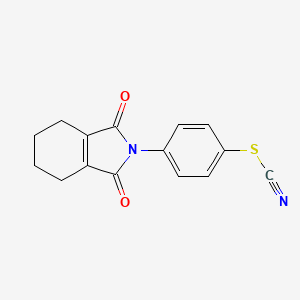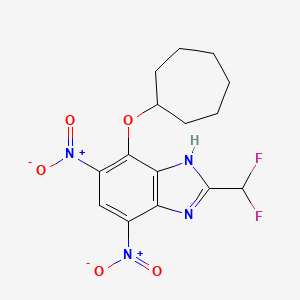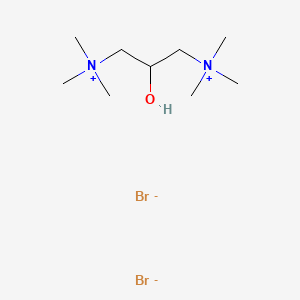![molecular formula C8H6ClN5O B14603643 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide CAS No. 61129-21-3](/img/structure/B14603643.png)
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrido[2,3-d]pyrimidine family, known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine derivative . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which undergoes cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Cyclization can be achieved using reagents like acetic acid under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation.
Antiviral Research: It has shown promise in inhibiting viral enzymes, making it a candidate for antiviral drug development.
Anti-inflammatory Studies: The compound’s anti-inflammatory properties are explored for the treatment of conditions like arthritis and other inflammatory diseases.
Antitubercular Agents: Research has highlighted its potential as an antitubercular agent, with studies showing activity against Mycobacterium tuberculosis.
Mécanisme D'action
The mechanism of action of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide involves the inhibition of specific molecular targets, such as tyrosine kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, its antiviral and anti-inflammatory effects are mediated through the inhibition of viral enzymes and inflammatory mediators, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: This compound shares a similar pyrido[2,3-d]pyrimidine core but differs in its substituents, leading to different biological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit antiproliferative, antimicrobial, and anti-inflammatory activities.
Uniqueness
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit a broad range of tyrosine kinases and its potential as an antitubercular agent set it apart from other similar compounds .
Propriétés
Numéro CAS |
61129-21-3 |
|---|---|
Formule moléculaire |
C8H6ClN5O |
Poids moléculaire |
223.62 g/mol |
Nom IUPAC |
4-amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H6ClN5O/c9-8-13-5(10)4-3(6(11)15)1-2-12-7(4)14-8/h1-2H,(H2,11,15)(H2,10,12,13,14) |
Clé InChI |
INFSGBYGXWQBHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1C(=O)N)C(=NC(=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




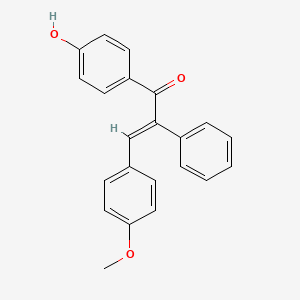
![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)
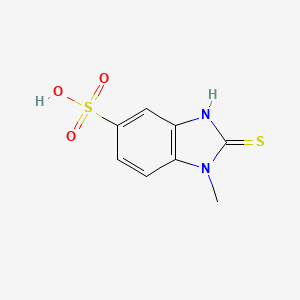
-](/img/structure/B14603592.png)
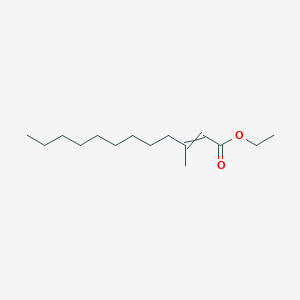
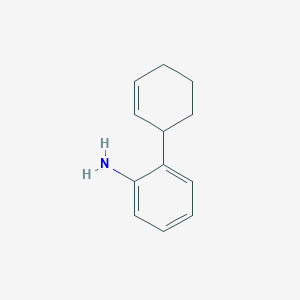
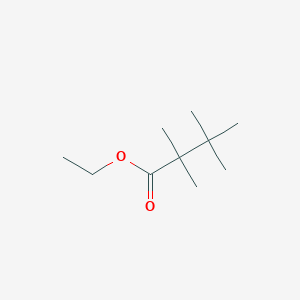
![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
